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D-Fructose-6-13C,d2

Cat. No.: B1161164
M. Wt: 183.16
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Description

Significance of Stable Isotope Probes in Elucidating Complex Metabolic Networks

Stable isotope probes, such as those containing Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D), have become indispensable in metabolic research. creative-proteomics.com Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. frontiersin.orgclearsynth.com The use of stable isotope labeling allows researchers to map complex biochemical pathways and quantify the flow of metabolites, a technique known as metabolic flux analysis (MFA). creative-proteomics.comethz.ch By introducing a labeled substrate into a biological system, scientists can trace the journey of the labeled atoms through various metabolic conversions, providing a detailed picture of the activity of different pathways. creative-proteomics.commicrobe.com This approach is crucial for understanding how metabolic networks are regulated and how they are altered in disease states. frontiersin.orgacs.org

The power of stable isotope tracing lies in its ability to reveal the dynamic nature of metabolism. biorxiv.org It allows for the simultaneous assessment of multiple pathways and provides a more in-depth analysis of metabolic changes compared to traditional methods. frontiersin.org This has led to significant breakthroughs in our understanding of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. creative-proteomics.comnih.gov

Fundamental Principles of Carbon-13 and Deuterium Labeling for In-Depth Metabolic Flux Analysis

Metabolic flux analysis (MFA) relies on the introduction of substrates labeled with stable isotopes like ¹³C and deuterium to measure the rates of metabolic reactions. ethz.chmdpi.com When a ¹³C-labeled substrate is introduced, the ¹³C atoms are incorporated into downstream metabolites. creative-proteomics.com The pattern and extent of this labeling can be precisely measured using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ethz.chfrontiersin.org This information, known as the mass isotopomer distribution (MID), provides a wealth of data about the relative activities of different metabolic pathways. nih.gov

Deuterium labeling offers complementary information. Deuterium, a heavy isotope of hydrogen, can be used to trace the flow of hydrogen atoms in metabolic reactions. creative-proteomics.com For instance, it can provide insights into water utilization and fat metabolism. creative-proteomics.com The combination of ¹³C and deuterium labeling can provide a more comprehensive picture of metabolic fluxes than either isotope alone. biorxiv.orgmdpi.com The analysis of the labeling patterns of metabolites allows for the calculation of flux ratios at key metabolic branch points, revealing how the cell partitions resources between different pathways. frontiersin.org

Rationale for D-Fructose-6-13C,d2 as a Specific Probe for Fructose (B13574) Catabolism and Anabolism

D-Fructose-6-¹³C,d2 is a specifically designed isotopic tracer used to investigate the metabolic fate of fructose. The labeling at the C-6 position with ¹³C allows for the tracking of this specific carbon atom as fructose is broken down (catabolism) or used to build other molecules (anabolism). medchemexpress.comckisotopes.com The addition of deuterium atoms (d2) provides another layer of tracking capability.

Fructose metabolism differs significantly from that of glucose, particularly in the liver. nih.gov While glucose metabolism is tightly regulated, fructose can enter the glycolytic pathway with less stringent control, which has been linked to various metabolic disorders. creative-proteomics.comcaymanchem.com Using a tracer like D-Fructose-6-¹³C,d2 allows researchers to distinguish the metabolic fate of fructose from that of glucose, even when both are present. nih.gov This is crucial for understanding the specific contributions of fructose to processes like glycolysis, gluconeogenesis (the synthesis of glucose), and de novo lipogenesis (the synthesis of fatty acids). ontosight.airesearchgate.netnih.gov Studies using specifically labeled fructose isotopes have been instrumental in quantifying the conversion of fructose to glucose and lactate (B86563). researchgate.netfrontiersin.orgnih.gov

Evolution and Impact of Fructose Tracer Studies in Biochemical and Cellular Biology

The use of isotopic tracers to study fructose metabolism has a rich history and has significantly shaped our understanding of this sugar's role in health and disease. researchgate.net Early studies using radiolabeled fructose provided foundational knowledge about its metabolic pathways. ontosight.ai However, the advent of stable isotope tracers and advanced analytical techniques like mass spectrometry has enabled more detailed and safer investigations in humans. frontiersin.orgnih.gov

Properties

Molecular Formula

C₅¹³CH₁₀D₂O₆

Molecular Weight

183.16

Synonyms

Advantose FS 95-13C,d2;  D-(-)-Fructose-13C,d2;  D-(-)-Levulose-13C,d2;  D-Arabino-2-hexulose-13C,d2;  Fructose-13C,d2;  Fruit Sugar-13C,d2;  Fujifructo L 95-13C,d2;  Furucton-13C,d2;  Hi-Fructo 970-13C,d2;  Krystar-13C,d2;  Krystar 300-13C,d2;  Levulose-13C,d2

Origin of Product

United States

Advanced Methodological Frameworks for D Fructose 6 13c,d2 Utilization

High-Resolution Spectroscopic Techniques for Detection and Quantification of Isotopic Enrichment

High-resolution spectroscopic techniques are indispensable for tracking the fate of isotopically labeled molecules like D-Fructose-6-13C,d2 within a biological system. These methods provide detailed information on the concentration and position of the isotopic labels in various metabolites, enabling a comprehensive analysis of metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample. In the context of metabolic profiling, NMR is uniquely suited for tracking the fate of isotopically labeled substrates.

Multi-dimensional 13C NMR techniques are instrumental in determining the distribution of 13C labels within a molecule, a practice known as positional isotopomer analysis. When this compound is metabolized, the 13C label at the C-6 position can be transferred to other metabolites. By analyzing the 13C NMR spectra, researchers can identify which carbon positions in downstream metabolites are enriched with 13C. This information is crucial for elucidating the specific pathways through which fructose (B13574) is metabolized. For instance, in glycolysis, the C-6 of fructose-1,6-bisphosphate is converted to the C-3 of glyceraldehyde-3-phosphate and subsequently to the C-3 of pyruvate (B1213749). Tracking the 13C label from this compound to these positions provides a direct measure of glycolytic flux. oup.comoup.com

One-dimensional (1D) 13C NMR can reveal the presence of 13C enrichment at specific carbon positions through the appearance of significantly enhanced signals. oup.com However, in complex biological samples, severe signal overlap can occur. Two-dimensional (2D) NMR experiments, such as (H)CC-TOCSY, can resolve these ambiguities by correlating coupled 13C nuclei, allowing for the unambiguous assignment of 13C signals and the precise determination of positional isotopomer distributions. diva-portal.org The analysis of 13C-13C scalar couplings (J-couplings) provides further insights into the connectivity of the carbon skeleton, confirming the metabolic transformations that have occurred.

A hypothetical study on the metabolism of this compound in hepatocytes could yield the following positional isotopomer distribution in key glycolytic intermediates:

MetaboliteCarbon PositionExpected 13C Enrichment (%)
Fructose-1,6-bisphosphateC6High
Glyceraldehyde-3-phosphateC3High
PyruvateC3High
Lactate (B86563)C3High
Alanine (B10760859)C3High

This table is illustrative and actual enrichment would depend on experimental conditions and metabolic state.

The 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov In studies utilizing this compound, HSQC is invaluable for identifying and quantifying the metabolites that have incorporated the 13C label. Each 1H-13C pair in a molecule gives a unique cross-peak in the HSQC spectrum, providing a fingerprint for that metabolite. researchgate.net

When this compound is introduced into a biological system, the appearance of new or significantly intensified cross-peaks in the HSQC spectrum indicates the transfer of the 13C label to downstream metabolites. unl.edu For example, the conversion of [6-13C]fructose to [3-13C]pyruvate would be observable by the appearance of a cross-peak corresponding to the C3-H3 of pyruvate. The intensity of these cross-peaks is proportional to the concentration of the labeled metabolite, allowing for quantitative analysis of metabolic fluxes. nih.gov The high resolution of 2D HSQC spectra helps to overcome the signal overlap often encountered in 1D 1H NMR of complex biological mixtures. unl.eduhmdb.cahmdb.ca

Deuterium (B1214612) (2H) NMR spectroscopy directly detects the 2H nucleus, providing a unique window into the fate of the deuterium labels from this compound. magritek.com The low natural abundance of 2H (0.015%) ensures that the signals observed in a 2H NMR spectrum are almost exclusively from the administered deuterated tracer, minimizing background noise. nih.gov This technique is particularly useful for tracing hydrogen flux and investigating kinetic isotope effects. researchgate.net

As this compound is metabolized, the deuterium atoms at the C-6 position can be transferred to water (HDO) or other metabolites. The appearance of a prominent HDO signal in the 2H NMR spectrum is a robust indicator of the metabolic activity of the deuterated substrate. nih.govnih.gov Furthermore, the incorporation of deuterium into other metabolites, such as lactate or glutamate (B1630785), can be detected and quantified, providing insights into specific metabolic pathways. nih.govnih.gov

The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a decrease in the rate of enzymatic reactions that involve the cleavage of a C-H bond. This phenomenon, known as a kinetic isotope effect (KIE), can provide valuable information about enzyme mechanisms. researchgate.netdiabetesjournals.org For instance, a significant KIE in a particular metabolic step would suggest that C-H bond cleavage is a rate-determining step in that reaction. By comparing the metabolic rates of this compound and its non-deuterated counterpart, researchers can probe the mechanistic details of fructose metabolism. researchgate.net

1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Related Pulse Sequences for Labeled Metabolites

Mass Spectrometry (MS) Approaches for Isotopic Abundance Measurement

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In metabolic research, MS is widely used to determine the incorporation of stable isotopes into metabolites, providing quantitative data on metabolic fluxes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites and Isotopomer Resolution

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like fructose and its phosphorylated derivatives, a chemical derivatization step is necessary to increase their volatility. restek.com Common derivatization methods for sugars include oximation followed by silylation or acetylation. nih.govresearchgate.netnih.gov

Once derivatized, the metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrum of a metabolite reveals the distribution of its mass isotopomers, which are molecules that differ only in their isotopic composition. By analyzing the mass isotopomer distribution of metabolites from cells or tissues incubated with this compound, researchers can quantify the extent of 13C and 2H incorporation. ajrsp.comnih.gov

The fragmentation pattern of the derivatized metabolites in the mass spectrometer provides crucial information for resolving the positional isotopomers. Specific fragment ions will contain different subsets of the carbon and hydrogen atoms from the original molecule. By analyzing the mass shifts in these fragment ions, it is possible to determine the location of the isotopic labels within the metabolite. For example, in the analysis of derivatized fructose, a fragment ion containing the C-6 carbon would show a mass increase of +1 due to the 13C label and a further increase corresponding to the number of deuterium atoms present. nih.gov

A hypothetical GC-MS analysis of derivatized lactate from a system metabolizing this compound could reveal the following mass isotopomer distribution:

Mass IsotopomerRelative Abundance (%)Interpretation
M+050Unlabeled Lactate
M+130[3-13C]Lactate
M+215[3-2H]Lactate
M+35[3-13C, 3-2H]Lactate

This table is illustrative and actual abundances would depend on the specific metabolic fluxes and the degree of label scrambling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-Derivatized Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of polar and non-derivatized metabolites derived from this compound. nih.gov The polarity of fructose and its early metabolic products necessitates chromatographic methods that can effectively retain and separate these compounds. Hydrophilic interaction liquid chromatography (HILIC) is often the method of choice for this purpose.

The high resolution and mass accuracy of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are critical for distinguishing between labeled and unlabeled metabolites. lcms.cznih.gov This capability allows for the confident identification and quantification of isotopologues, which are molecules that differ only in their isotopic composition. lcms.cz The analysis of non-derivatized metabolites is advantageous as it simplifies sample preparation and reduces the potential for artifacts. nih.gov However, for certain applications, derivatization can enhance chromatographic separation and ionization efficiency. universiteitleiden.nlmeliomics.comscripps.edu

A typical LC-MS workflow for a this compound tracing experiment would involve:

Extraction of metabolites from cells or tissues.

Separation of metabolites using a suitable LC method, often HILIC.

Detection and fragmentation of metabolites using a high-resolution mass spectrometer.

Data analysis to identify and quantify the incorporation of the 13C and deuterium labels into downstream metabolites.

Table 1: Common LC-MS Parameters for Polar Metabolite Analysis

ParameterTypical Setting
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Chemistry Amide, Zwitterionic
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate)
Mass Spectrometer High-Resolution MS (e.g., Orbitrap, Q-TOF)
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
Tandem Mass Spectrometry (MS/MS) for Elucidation of Labeled Metabolite Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the fragmentation patterns of metabolites labeled with this compound. acs.org By isolating a specific labeled metabolite ion (the precursor ion) and subjecting it to fragmentation, MS/MS provides structural information and reveals the location of the isotopic labels within the molecule. frontiersin.orgdoi.org

The fragmentation patterns of labeled and unlabeled metabolites are theoretically almost identical, with the key difference being the mass shift of the fragment ions containing the isotopic label. acs.org This principle allows for the confident identification of labeled fragments and the tracing of the labeled atoms through metabolic pathways. For instance, by analyzing the MS/MS spectra of a downstream metabolite, researchers can determine which of its fragments contain the 13C and/or deuterium atoms from the original this compound tracer. amazonaws.com This information is crucial for reconstructing metabolic pathways and quantifying metabolic fluxes.

Table 2: Illustrative MS/MS Fragmentation Data for a Hypothetical Labeled Metabolite

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment StructureLabel Location
Labeled MetaboliteFragment ASubstructure 1Unlabeled
Labeled MetaboliteFragment BSubstructure 2Labeled (contains 13C)
Labeled MetaboliteFragment CSubstructure 3Labeled (contains 13C and d2)
Imaging Mass Spectrometry for Spatially Resolved Metabolic Tracing

Imaging Mass Spectrometry (IMS) offers a unique capability to visualize the spatial distribution of metabolites within tissues, providing a spatially resolved view of metabolic processes. nih.govmdpi.comnih.gov When combined with stable isotope tracers like this compound, IMS can reveal how metabolic pathways are spatially organized and how they respond to various stimuli or disease states. nih.gov

Matrix-assisted laser desorption/ionization (MALDI)-MSI is a commonly used IMS technique for metabolic imaging. nih.govnih.gov In a typical experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of metabolites. A laser is then rastered across the tissue, and a mass spectrum is acquired at each point, generating a molecular map of the tissue. nih.gov By analyzing the distribution of the labeled metabolites derived from this compound, researchers can gain insights into regional differences in metabolic activity. nih.gov Recent advancements in IMS technology have enabled the detection and resolution of small metabolites with increasing spatial resolution. nih.govacs.org

Rigorous Sample Preparation and Enrichment Strategies for Labeled Metabolite Extraction

The accuracy and reliability of this compound tracing experiments heavily depend on meticulous sample preparation and metabolite extraction. nih.gov The primary goals are to rapidly quench metabolic activity to preserve the in vivo metabolic state and to efficiently extract the metabolites of interest while minimizing degradation and contamination. nih.govwiley-vch.de

Common quenching methods involve rapid freezing in liquid nitrogen or using cold solvents like methanol. wiley-vch.de For metabolite extraction from cells, cold or boiling ethanol (B145695) is often employed. wiley-vch.deresearchgate.net The choice of extraction solvent and method depends on the specific metabolites and the biological matrix.

Enrichment strategies may be necessary, particularly for low-abundance metabolites. Solid-phase extraction (SPE) can be used to selectively isolate and concentrate specific classes of metabolites. Furthermore, the use of uniformly 13C-labeled cell extracts as internal standards can improve the accuracy and precision of quantification by correcting for variations in extraction efficiency and matrix effects. wiley-vch.deresearchgate.net

Quantitative Isotopic Correction and Advanced Data Normalization in this compound Tracing Experiments

Accurate quantification of isotopic enrichment from this compound tracing experiments requires sophisticated data processing, including correction for the natural abundance of stable isotopes and robust data normalization. nih.govnih.gov

Naturally occurring stable isotopes (e.g., 13C, 15N, 18O) contribute to the mass isotopomer distribution of any metabolite. nih.gov Therefore, the measured mass spectra must be corrected to subtract the contribution of these natural isotopes, allowing for the accurate determination of the enrichment derived from the administered tracer. nih.gov Several computational tools and algorithms are available for this purpose. nih.govmdpi.com

Data normalization is essential to correct for variations in sample amount, instrument performance, and other experimental variables. nih.govresearchgate.net Common normalization strategies include the use of internal standards, such as a uniformly 13C-labeled metabolite mixture, or normalization to the total ion chromatogram. nih.gov For robust and comparable results, multi-point normalization methods are often preferred over single-point methods. researchgate.netresearchgate.net

Applications of D Fructose 6 13c,d2 in Elucidating Specific Metabolic Pathways

Quantification of Glycolytic and Gluconeogenic Fluxes

Glycolysis and gluconeogenesis are two opposing yet tightly coordinated pathways that govern glucose homeostasis. ltpower.netmedschoolcoach.com The use of stable isotope tracers, such as derivatives of D-Fructose-6-13C,d2, allows researchers to measure the rates, or fluxes, of these pathways under various physiological and pathological conditions. creative-proteomics.com Isotope tracing provides a dynamic view of metabolic activity that is not achievable through the measurement of static metabolite concentrations alone. mdpi.com

Interplay and Branching of Fructose (B13574) Metabolism with Glucose Catabolism

Fructose metabolism intricately intersects with glucose breakdown. Upon entering the cell, fructose is primarily phosphorylated to fructose-1-phosphate (B91348) in the liver, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. mdpi.comnih.gov These three-carbon units can then enter the glycolytic or gluconeogenic pathways. nih.gov Isotopic labeling studies using 13C-labeled fructose have been instrumental in tracking the fate of fructose carbons. escholarship.org For instance, research has shown that a significant portion of ingested fructose is converted to glucose in the splanchnic organs (gut and liver) before being released into circulation. mdpi.com

Studies using uniformly labeled 13C fructose ([U-13C]fructose) have demonstrated that the conversion of fructose to glucose is a major metabolic fate. nih.gov The appearance of 13C-labeled glucose in plasma after administration of labeled fructose provides a direct measure of this conversion. mdpi.comnih.gov This approach has revealed that the body can convert a substantial fraction of an oral fructose load into glucose. nih.gov

The following table summarizes findings on the metabolic fate of ingested 13C-labeled fructose from a study on healthy volunteers.

Metabolic FatePercentage of Ingested 13C-Fructose (Mean ± SEM)
Conversion to Plasma Glucose (with co-ingested glucose)19.0% ± 1.5%
Conversion to Plasma Glucose (without co-ingested glucose)26.5% ± 1.4%
Oxidation to CO2 (with co-ingested glucose)32.2% ± 1.3%
Oxidation to CO2 (without co-ingested glucose)36.6% ± 1.9%
Data sourced from a study on the metabolic fate of fructose ingested with and without glucose in a mixed meal. mdpi.com

Contribution to Pyruvate (B1213749) and Lactate (B86563) Pools

The three-carbon intermediates generated from fructose metabolism, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, merge with the glycolytic pathway and are further metabolized to pyruvate. nih.gov Pyruvate stands at a critical metabolic crossroads, with potential fates including entry into the TCA cycle for complete oxidation, or conversion to lactate. nih.gov Isotope tracing with labeled fructose allows for the quantification of its contribution to these crucial metabolite pools. escholarship.org

For example, studies in human adipocytes using [U-13C6]-fructose have shown that fructose is metabolized via glycolysis to produce labeled pyruvate, which then enters the TCA cycle. nih.gov The analysis of 13C labeling in metabolites like lactate provides insights into the relative activities of different metabolic pathways. nih.gov Research has shown that at higher concentrations, fructose can increase the conversion of glucose-derived carbons into lactate. nih.gov

The table below illustrates the impact of increasing fructose concentrations on the conversion of [1,2-13C2]-d-glucose to 13C lactate in human adipocytes.

Fructose ConcentrationRelative 13C Lactate Formation (from Glucose)
0 mMBaseline
up to 2.5 mMNo significant change
5 mM and higherIncreased conversion
This data indicates a shift in glucose metabolism in the presence of high fructose levels. nih.gov

Reciprocal Regulation of Glycolysis and Gluconeogenesis by Fructose Metabolites

The pathways of glycolysis and gluconeogenesis are reciprocally regulated to prevent wasteful "futile cycles" where both pathways operate simultaneously. ltpower.netquizlet.com Key regulatory enzymes in one pathway are often inhibited by metabolites that activate the other. creative-proteomics.com Fructose-2,6-bisphosphate, a metabolite whose levels are influenced by fructose intake, is a potent allosteric regulator. It strongly activates phosphofructokinase, a key glycolytic enzyme, while inhibiting fructose-1,6-bisphosphatase, a rate-limiting enzyme in gluconeogenesis. quizlet.commodernghana.com

Isotope-labeling studies have been crucial in demonstrating that despite this tight regulation, a certain degree of simultaneous activity, known as substrate cycling, does occur. ltpower.netmodernghana.com For instance, even during active gluconeogenesis, some fructose-6-phosphate (B1210287) is phosphorylated to fructose-1,6-bisphosphate. ltpower.net The use of isotopically labeled substrates allows for the quantification of these bidirectional fluxes, providing a more complete picture of metabolic control. nih.gov

Assessment of Pentose (B10789219) Phosphate Pathway Activity and NADPH Production

The pentose phosphate pathway (PPP) is a vital branch of glucose metabolism that runs parallel to glycolysis. nih.gov It is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide synthesis. nih.govcam.ac.uk Tracers like this compound are invaluable for assessing the flux through the PPP and its contribution to the cellular NADPH pool. google.comnih.gov

Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway

The PPP consists of two interconnected branches: the oxidative and non-oxidative phases. mdpi.comkhanacademy.org The oxidative branch is an irreversible process that converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. nih.govkhanacademy.org The non-oxidative branch consists of a series of reversible reactions that interconvert various sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis through intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. cam.ac.ukbiorxiv.org

Isotope tracing studies can differentiate between the activities of these two branches. For example, by using specifically labeled glucose molecules and analyzing the resulting labeling patterns in downstream metabolites, researchers can quantify the relative fluxes through the oxidative and non-oxidative pathways. nih.govnih.gov These studies have revealed that the direction of the non-oxidative PPP can be reversed depending on the cell's metabolic needs, either producing ribose-5-phosphate (B1218738) for biosynthesis or converting excess pentose phosphates back into glycolytic intermediates. biorxiv.org

Pentose Phosphate Pathway BranchKey FunctionNature of Reactions
OxidativeNADPH and Ribulose-5-Phosphate ProductionIrreversible
Non-oxidativeInterconversion of Sugar PhosphatesReversible
The two branches of the PPP fulfill distinct but interconnected roles in cellular metabolism. nih.govcam.ac.ukkhanacademy.org

Isotopic Scrambling Patterns as Indicators of Pathway Interconnections

The reversible nature of the non-oxidative PPP leads to a "scrambling" of carbon atoms from labeled substrates. biorxiv.org When a labeled molecule like this compound enters this pathway, the labeled carbons are redistributed among various sugar phosphate intermediates. The resulting isotopomer distribution—the pattern of different isotopically labeled forms of a molecule—in metabolites like lactate or glycogen (B147801) provides a signature of PPP activity. nih.gov

By analyzing these complex labeling patterns with techniques like nuclear magnetic resonance (NMR) or mass spectrometry, researchers can deduce the relative activities of glycolysis and the PPP. nih.govresearchgate.net For example, the use of [1,2-13C]glucose allows for the estimation of PPP flux relative to glycolysis by measuring the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate. nih.gov This scrambling is a direct consequence of the interconnected and reversible reactions of the non-oxidative PPP and its links to the glycolytic pathway. biorxiv.org

Tracing Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerosis/Cataplerosis

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and provide precursors for biosynthesis. This compound has been instrumental in understanding how fructose contributes to this vital cycle.

Entry of Fructose-Derived Carbons into the TCA Cycle and Acetyl-CoA Formation

Following its initial metabolism, fructose-derived carbons enter the glycolytic pathway and are eventually converted to pyruvate. This pyruvate can then be transported into the mitochondria and converted to acetyl-CoA, the primary entry point into the TCA cycle. nih.gov Studies utilizing labeled fructose have demonstrated that these carbons are readily incorporated into TCA cycle intermediates. nih.gov For instance, research has shown a significant increase in labeled acetyl-CoA derived from fructose in both differentiating and differentiated adipocytes. nih.gov This indicates a robust conversion of fructose to acetyl-CoA, which then fuels the TCA cycle. nih.govnih.gov

Determination of Flux Through Pyruvate Dehydrogenase and Pyruvate Carboxylase

Pyruvate stands at a critical metabolic crossroads, with its fate determined by the activity of two key enzymes: pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC). PDH catalyzes the conversion of pyruvate to acetyl-CoA, committing it to oxidation in the TCA cycle or to fatty acid synthesis. pnas.org Conversely, PC converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.

Tracer studies with labeled fructose have been pivotal in quantifying the relative fluxes through these two pathways. In human adipocytes, it has been observed that fructose metabolism leads to a significant increase in the flux through PDH, while the flux through PC tends to decrease. nih.gov This suggests that under conditions of fructose metabolism, there is a preferential channeling of pyruvate towards acetyl-CoA production. nih.gov The analysis of glutamate (B1630785) isotopomers, which are specific for each pathway, allows for the precise determination of PDH and PC activity. nih.govnih.gov For example, the detection of M+2 labeled glutamate reflects PDH activity, while M+1 labeled glutamate indicates PC activity. nih.govmdpi.com

De Novo Lipogenesis and Fatty Acid Biosynthesis from Fructose Precursors

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. Fructose is known to be a potent stimulator of this process. nih.govuzh.ch The use of this compound has provided direct evidence of the incorporation of fructose-derived carbons into newly synthesized lipids.

Incorporation of Labeled Carbons into Glycerol (B35011) and Fatty Acid Backbones

Tracer studies have unequivocally shown that the carbon backbone of fructose is incorporated into both the glycerol and fatty acid components of triglycerides. nih.govacs.org The labeled acetyl-CoA generated from fructose metabolism serves as the building block for fatty acid chains. nih.gov Research has demonstrated a dose-dependent increase in the synthesis of palmitate from labeled fructose in adipocytes. nih.gov Furthermore, studies have also traced the incorporation of fructose carbons into the glycerol backbone of lipids. nih.govacs.org

Incorporation of Fructose-Derived Carbons into Lipids
MetaboliteObserved Effect of FructoseTracer UsedKey FindingReference
PalmitateIncreased de novo synthesis[U-¹³C₆]-d-fructoseA 4.8-fold increase in palmitate synthesized from fructose was observed in differentiated adipocytes. nih.gov
Oleate (B1233923)Increased formation[U-¹³C₆]-d-fructoseA 2.56-fold increase in the formation of oleate was noted in differentiated adipocytes. nih.gov
GlycerolIncorporation of carbons into glycerol backbone[¹³C₆]fructoseA minority fraction of reaction products contained carbons originating from glycerol, which was initially part of the solvent but participated as a precursor. nih.govacs.org

Contribution to Amino Acid Pools (e.g., Glutamate, Alanine (B10760859), Serine, Glycine)

The carbon skeletons derived from fructose metabolism can be utilized for the synthesis of various non-essential amino acids.

Glutamate: Glutamate is synthesized from the TCA cycle intermediate α-ketoglutarate. Tracer studies have shown a significant increase in the production of labeled glutamate from fructose in adipocytes, indicating a robust anabolic use of fructose carbons. nih.govresearchgate.net However, other studies have reported that excess fructose can inhibit glutamate-oxaloacetate transaminase activity, which could impact glutamate metabolism. oatext.com

Alanine: Fructose-derived pyruvate can be transaminated to form alanine. Studies have demonstrated increased synthesis of alanine from fructose, particularly in muscle tissue, suggesting a metabolic adaptation to utilize fructose as an energy source. biorxiv.orgbiorxiv.org

Serine and Glycine (B1666218): The glycolytic intermediate 3-phosphoglycerate (B1209933) can be diverted into the serine synthesis pathway, leading to the production of serine and subsequently glycine. nih.govresearchgate.net Isotope tracing experiments have shown that fructose can drive the flux through this pathway, particularly in certain cancer cells. nih.govxiahepublishing.com This pathway is not only crucial for protein synthesis but also provides precursors for one-carbon metabolism. nih.gov

Contribution of Fructose to Amino Acid Pools
Amino AcidMetabolic Link to FructoseKey Research FindingReference
GlutamateSynthesized from α-ketoglutarate (TCA cycle intermediate)Fructose robustly increases extracellular [¹³C]-glutamate in differentiated adipocytes. nih.gov
AlanineFormed from pyruvate via transaminationIncreased fructose-derived alanine synthesis observed in muscle, suggesting its use as an energy source. biorxiv.orgbiorxiv.org
SerineSynthesized from the glycolytic intermediate 3-phosphoglycerateFructose metabolism can drive the de novo serine synthesis pathway. nih.govresearchgate.net
GlycineDerived from serineIsotope tracing showed a higher signal for glycine in the presence of fructose, indicating activation of the serine synthesis pathway. xiahepublishing.com

Nucleotide Biosynthesis Pathways via Pentose Phosphate Pathway Intermediates

The de novo synthesis of nucleotides is critically dependent on the availability of 5-phosphoribose-1-pyrophosphate (PRPP), a molecule derived from Ribose-5-phosphate (R5P). nih.gov R5P itself is a product of the Pentose Phosphate Pathway (PPP), which has both an oxidative and a non-oxidative branch. nih.govwikipedia.org The stable isotope-labeled compound this compound serves as a powerful tracer for investigating the contribution of fructose to nucleotide biosynthesis, particularly through the non-oxidative arm of the PPP.

Fructose can be metabolized and enter the non-oxidative PPP through two primary points. It can be phosphorylated by hexokinase to form Fructose-6-phosphate (F6P), or it can be metabolized by ketohexokinase (KHK) to produce dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which is subsequently phosphorylated to Glyceraldehyde-3-phosphate (GAP). mdpi.comnih.gov Both F6P and GAP are key substrates for the non-oxidative PPP.

The use of this compound allows researchers to trace the fate of the labeled carbon and deuterium (B1214612) atoms as they are incorporated into various metabolites. When this compound is converted to Fructose-6-phosphate-6-13C,d2, it can enter the non-oxidative PPP. Through a series of reactions catalyzed by transketolase and transaldolase, the carbon skeleton is rearranged, transferring the 13C label into the five-carbon backbone of Ribose-5-phosphate. This labeled R5P is then activated to PRPP, which is subsequently incorporated into the structure of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org

Detailed Research Findings

Research has shown that rapidly proliferating cells, such as cancer cells, often exhibit increased flux through the non-oxidative PPP to meet the high demand for R5P for nucleotide synthesis. nih.gov These cells can utilize glycolytic intermediates like F6P and GAP to generate R5P, bypassing the oxidative PPP. nih.gov Studies using 13C-labeled glucose and fructose have confirmed that fructose is a significant carbon source for nucleotide and lipid synthesis in cancer cells. mdpi.comnih.gov

The application of this compound enables a precise quantification of the carbon flow from fructose into the ribose moiety of nucleotides. By analyzing the isotopic enrichment in nucleotides isolated from cells or tissues cultured with this tracer, researchers can determine the relative contribution of the non-oxidative PPP to nucleotide biosynthesis under various physiological or pathological conditions.

The table below illustrates the entry points of fructose-derived metabolites into the non-oxidative PPP and the key enzymes involved in the synthesis of Ribose-5-phosphate.

Table 1: Fructose Entry into the Non-Oxidative Pentose Phosphate Pathway for Ribose-5-Phosphate Synthesis
Fructose-Derived SubstrateKey EnzymesReaction DescriptionProduct
Fructose-6-phosphate (F6P) & Glyceraldehyde-3-phosphate (GAP)TransketolaseTransfers a two-carbon unit from F6P to GAP.Xylulose-5-phosphate (X5P) & Erythrose-4-phosphate (E4P)
Fructose-6-phosphate (F6P) & Erythrose-4-phosphate (E4P)TransaldolaseTransfers a three-carbon unit from F6P to E4P.Sedoheptulose-7-phosphate (S7P) & Glyceraldehyde-3-phosphate (GAP)
Sedoheptulose-7-phosphate (S7P) & Glyceraldehyde-3-phosphate (GAP)TransketolaseTransfers a two-carbon unit from S7P to GAP.Ribose-5-phosphate (R5P) & Xylulose-5-phosphate (X5P)

By tracing the 13C label from this compound, the specific carbon atoms within the resulting Ribose-5-phosphate can be identified. This provides detailed mechanistic insights into the carbon shuffling that occurs during the non-oxidative PPP reactions.

The following table outlines the expected labeling pattern in Ribose-5-phosphate when the non-oxidative PPP is supplied with Fructose-6-phosphate labeled at the C6 position.

Table 2: Predicted 13C Label Incorporation into Ribose-5-Phosphate from [6-13C]Fructose-6-Phosphate
MetaboliteLabeled Carbon Position(s)Rationale
Fructose-6-phosphate (F6P)C6Initial labeled substrate.
Glyceraldehyde-3-phosphate (GAP)C3Derived from C4, C5, and C6 of F6P via transaldolase reaction.
Erythrose-4-phosphate (E4P)C4Derived from C3, C4, C5, and C6 of F6P via transketolase reaction.
Sedoheptulose-7-phosphate (S7P)C7Derived from the condensation of labeled E4P (C4) and a three-carbon unit from F6P.
Ribose-5-phosphate (R5P)C5Formed from the first five carbons of S7P, where the 13C label from C6 of fructose ultimately resides on C5 of R5P.

This detailed tracing demonstrates the utility of this compound in mapping metabolic fluxes and understanding how cells dynamically allocate resources for critical biosynthetic processes like nucleotide production.

Advanced Concepts and Theoretical Underpinnings in D Fructose 6 13c,d2 Tracer Studies

Metabolic Control Analysis and Sensitivity to Fructose (B13574) Metabolism Perturbations

Metabolic Control Analysis (MCA) is a quantitative framework for understanding how the control of flux through a metabolic pathway is distributed among the constituent enzymes and transporters. numberanalytics.com Instead of a single "rate-limiting step," MCA posits that control is shared among several steps in the pathway. nih.gov This analysis is crucial for predicting how genetic or environmental perturbations will affect metabolic output. numberanalytics.com

The introduction of fructose can significantly perturb hepatic metabolism. mdpi.com It acts as a lipogenic substrate and can modulate the metabolic fate of glucose, competing for both glycogen (B147801) storage and entry into the tricarboxylic acid (TCA) cycle. mdpi.com Using tracers like D-Fructose-6-13C,d2 allows researchers to quantify the sensitivity of these pathways to the fructose load. By tracing the labeled carbon and deuterium (B1214612) atoms, one can determine the flux control coefficients of key enzymes in fructose metabolism. These coefficients quantify the degree of control each enzyme exerts over the pathway's flux. nih.gov For instance, studies can reveal how perturbations, such as changes in fructose concentration or the inhibition of a specific enzyme, redistribute control throughout the network. This is particularly relevant in understanding metabolic disorders where fructose metabolism is implicated. numberanalytics.commdpi.com The analysis of how systems respond to such perturbations is essential for developing a quantitative understanding of metabolic homeostasis. elifesciences.orgelifesciences.org

Isotopomer Distribution Analysis (IDA) for Detailed Flux Determination

Isotopomer Distribution Analysis (IDA), also referred to as Mass Isotopomer Distribution Analysis (MIDA), is a technique that measures the relative abundances of different mass isotopomers of a metabolite. numberanalytics.combiorxiv.org This information is then used to infer the fluxes through various metabolic pathways. nih.gov The use of stable isotope-labeled tracers is fundamental to this approach. nih.govspectroscopyonline.com

The core principle of IDA lies in tracing the fate of isotopically labeled atoms as they are incorporated into downstream metabolites. creative-proteomics.com When a cell culture is supplied with a labeled substrate, the label is distributed among various metabolic products. The specific pattern of this distribution, known as the mass isotopomer distribution (MID) or mass distribution vector (MDV), is determined by the activities of the metabolic pathways involved. nih.gov

Positional labeling, where a specific atom within a molecule is labeled, provides more detailed information than uniform labeling. numberanalytics.com The position of the 13C and deuterium atoms in this compound allows for the tracking of specific carbon and hydrogen atoms through subsequent biochemical reactions. As this labeled fructose is metabolized, it generates a unique set of mass isotopomers for downstream intermediates like fructose-1,6-bisphosphate, dihydroxyacetone phosphate (B84403) (DHAP), and glyceraldehyde-3-phosphate (GAP). nih.gov Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is used to measure the relative abundances of these isotopomers (e.g., M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite. numberanalytics.comnih.gov This distribution directly reflects the combination of fluxes that produced the metabolite pool. nih.gov

Table 1: Illustrative Mass Isotopomer Distribution of a 3-Carbon Metabolite

This table illustrates the concept of mass isotopomers for a simple three-carbon molecule. The number of 13C atoms determines the mass of the isotopomer.

Mass IsotopomerNumber of 13C AtomsNumber of Positional Isotopomers
M+001
M+113
M+223
M+331
Data based on the principles described in nih.gov.

The specific labeling pattern of this compound offers distinct advantages for creating unique and informative isotopomer distributions. The 13C label at the C-6 position allows for direct tracing of this carbon through glycolysis. For example, the cleavage of fructose-1,6-bisphosphate by aldolase (B8822740) yields DHAP and GAP. The C-6 of fructose becomes the C-3 of GAP. This allows for the precise determination of fluxes through the lower part of glycolysis and into the TCA cycle.

The presence of deuterium (d2) at the same carbon position adds another layer of resolution. The dual labels can help to distinguish between different pathways and to assess the reversibility of reactions. For example, in reversible reactions, the pattern of deuterium loss or retention can provide information about the net direction of flux. This level of detail is critical for accurately modeling complex metabolic networks and can lead to more reliable flux estimations compared to singly labeled tracers.

Principles of Positional Labeling and Mass Isotopomer Distributions

Instationary (Non-Steady State) 13C Metabolic Flux Analysis (MFA)

While traditional MFA often assumes the system is at an isotopic steady state, many biological processes are dynamic. nih.gov Instationary, or non-steady state, 13C Metabolic Flux Analysis (MFA) is an advanced technique that analyzes the transient labeling patterns of metabolites over time. sci-hub.seoup.com This approach is particularly useful when achieving a steady state is impractical or when the dynamic response of the system is of primary interest. oup.comcreative-proteomics.com

By taking samples at multiple time points after the introduction of a tracer like this compound, researchers can capture the rate at which the isotopic label propagates through the metabolic network. oup.com This time-resolved data is much richer than a single steady-state measurement and allows for the determination of fluxes with greater precision. oup.com Computational models are then used to fit the time-course data of mass isotopomer distributions, providing a dynamic picture of metabolic fluxes. creative-proteomics.com This method is especially powerful for studying photoautotrophic organisms where steady-state labeling may not be informative, and it is increasingly being applied to a wider range of biological systems to decrease experimentation time and enhance the resolution of flux measurements. oup.comresearchgate.net

Elucidation of Metabolic Compartmentalization Using Labeled Fructose

Cellular metabolism is highly compartmentalized, with different pathways and processes occurring in specific organelles, such as the cytosol and mitochondria. nih.gov Understanding this spatial organization is key to a complete picture of cellular function. Isotope tracers like this compound are invaluable tools for dissecting this compartmentalization.

For example, by measuring the labeling pattern of cytosolic lactate (B86563) versus mitochondrial citrate (B86180), researchers can infer the flux of fructose-derived pyruvate (B1213749) into the mitochondria. Furthermore, the exchange of intermediates between these compartments, such as the malate-aspartate shuttle, can be studied by tracking the transfer of labeled atoms. Advanced models can deconvolute the overlapping signals from different compartments, providing estimates of organelle-specific fluxes. researchgate.net This approach has been used to reveal metabolic rerouting between glycolysis and the TCA cycle under different conditions, such as in response to cellular stress or disease states. ethz.ch The ability to trace the fate of specific atoms from this compound provides a high-resolution map of metabolic traffic within the cell.

Inter-Organ and Inter-Cellular Metabolic Exchange Studies

Stable isotope tracers are fundamental to metabolic flux analysis (MFA), a technique used to quantify the flow of metabolites through biochemical pathways. creative-proteomics.comnih.gov The use of tracers like D-Fructose-6-¹³C,d₂ is particularly powerful for investigating the intricate network of metabolic exchange between different organs and cell types. In such studies, the labeled fructose is introduced into a biological system, and the distribution of the ¹³C and deuterium (²H) labels in various metabolites across different tissues is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org

The dual-labeling strategy allows for the simultaneous tracing of the carbon skeleton and specific hydrogen atoms of the fructose molecule. The ¹³C label on the C6 position enables researchers to follow the carbon backbone as it traverses key metabolic routes such as glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This provides insights into how different organs, such as the liver and adipose tissue, contribute to fructose metabolism and its conversion to glucose, lactate, or lipids. nih.govnih.gov

Simultaneously, the deuterium labels provide information on the fate of hydrogen atoms, which is crucial for understanding redox metabolism (e.g., the production and consumption of NADH and NADPH). nih.govfrontiersin.org By tracking the incorporation of deuterium into water and other metabolites, researchers can gain a more complete picture of metabolic fluxes. frontiersin.org Animal models are often employed to facilitate the study of these inter-organ dynamics, providing valuable insights that can be relevant to human physiology. nih.gov

The combination of ¹³C and ²H tracers in a single molecule enhances the resolution of metabolic flux analysis, allowing for the concurrent assessment of multiple pathways. nih.govuc.pt For instance, one could quantify hepatic glucose production from the fructose tracer while simultaneously assessing de novo lipogenesis in adipose tissue, providing a systemic view of fructose metabolism.

Table 1: Hypothetical Data from an Inter-Organ Tracer Study with D-Fructose-6-¹³C,d₂

This table illustrates the potential data that could be generated from a study using D-Fructose-6-¹³C,d₂ to trace fructose metabolism across the liver and adipose tissue. The values represent the percentage of the labeled atoms from the initial tracer that are incorporated into key downstream metabolites in each organ.

MetaboliteLabel MeasuredLiver (% Incorporation)Adipose Tissue (% Incorporation)Primary Pathway Implicated
Glucose¹³C40%5%Gluconeogenesis
Lactate¹³C25%15%Glycolysis
Palmitate¹³C5%20%De Novo Lipogenesis
Body Water²H30%10%TCA Cycle/Oxidative Phosphorylation

Kinetic Isotope Effects of Deuterium Labeling on Enzymatic Reactions

The substitution of hydrogen with its heavier stable isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.netresearchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. ajchem-a.com Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. researchgate.net

Impact of Deuterium on Reaction Rates and Pathway Branching

The presence of deuterium atoms on the C6 position of the fructose molecule in D-Fructose-6-¹³C,d₂ can significantly alter the rates of enzymatic reactions where a hydrogen atom from this position is abstracted. acs.orgresearchgate.net This primary KIE can provide detailed information about the transition state of an enzyme-catalyzed reaction. researchgate.net If the cleavage of the C-H bond at C6 is part of the rate-limiting step of a pathway, the substitution with deuterium will slow down the flux through that entire pathway.

This deliberate slowing of a specific reaction can be a powerful tool for studying metabolic regulation. For example, if a particular metabolic route is slowed due to the KIE, the fructose molecule may be redirected into alternative, intersecting pathways. This "metabolic switching" can reveal the flexibility and interconnectivity of metabolic networks. researchgate.net By measuring the relative abundance of downstream metabolites, researchers can quantify the extent of this pathway branching and identify previously unappreciated metabolic routes. frontiersin.org

Table 2: Theoretical Kinetic Isotope Effects (KIE) for Fructose-Metabolizing Enzymes

This table presents theoretical KIE values (kH/kD) for key enzymatic steps in fructose metabolism that could be affected by deuterium labeling at the C6 position. A KIE value greater than 1 indicates a slower reaction rate with the deuterated substrate.

EnzymeReaction StepSubstrate Position InvolvedExpected KIE (kH/kD)Potential Impact on Pathway Flux
Aldolase BFructose-1-phosphate (B91348) cleavage-~1.0No significant effect expected
HexokinaseFructose phosphorylationC6-OH1.0 - 1.2 (Secondary KIE)Minor decrease in Fructose-6-Phosphate (B1210287) production
TransaldolaseTransfer of dihydroxyacetone unitC6>1.0 (if C-H bond cleavage is rate-limiting)Potential slowing of the non-oxidative Pentose Phosphate Pathway

Utility of Deuterium as a Complementary Stable Isotope Tracer for Hydrogen Dynamics

Beyond its use in probing KIEs, deuterium is an invaluable stable isotope tracer for tracking the movement of hydrogen atoms through metabolic systems. wikipedia.org When used in conjunction with a ¹³C tracer, as in D-Fructose-6-¹³C,d₂, it allows for a multi-faceted analysis of metabolic fate. nih.govsymeres.com

While the ¹³C label follows the carbon atoms, providing a map of the substrate's structural transformation, the ²H label traces the path of specific hydrogens. nih.govusgs.gov This is particularly useful for studying reactions involving oxidation and reduction, where cofactors like NAD⁺/NADH and NADP⁺/NADPH are central. The transfer of deuterium from the tracer to these cofactors and subsequently to other molecules, including water, provides a direct measure of the flux through oxidative pathways like the TCA cycle and fatty acid oxidation. nih.govfrontiersin.org

The use of D₂O (heavy water) is a common method for tracing hydrogen, but labeling a specific substrate like fructose with deuterium offers greater precision in tracking the fate of hydrogens from a particular source. nih.gov This dual-labeling approach provides a more constrained and detailed dataset for metabolic flux models, reducing ambiguity and leading to a more robust understanding of cellular and organismal metabolism. chromservis.eu This technique is essential for dissecting the complex interplay between carbohydrate and lipid metabolism and understanding how these processes are altered in metabolic diseases. nih.gov

Model Systems and Experimental Design in D Fructose 6 13c,d2 Research

In Vitro Cellular and Organoid Models

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of fructose (B13574) metabolism in a controlled environment.

Mammalian cell cultures are invaluable tools for studying the direct effects of D-fructose on specific cell types. diabetesjournals.orgresearchgate.netmedchemexpress.comcore.ac.uk Hepatocytes, adipocytes, and various cancer cell lines are commonly used to model metabolic processes.

Hepatocytes: Studies using isolated hepatocytes from rats have utilized D-[6-13C]fructose to investigate its conversion to other metabolites. nih.govnih.gov These experiments have shown that fructose is predominantly phosphorylated by fructokinase. nih.gov The resulting D-fructose-1-phosphate is then further metabolized. nih.gov Such studies help to elucidate the regulation of fructose metabolism within liver cells. nih.gov

Adipocytes: Research on human adipocytes has employed uniformly labeled [U-13C6]-d-fructose to track its metabolic fate. nih.gov These studies have demonstrated that fructose can stimulate anabolic processes, including the synthesis of glutamate (B1630785) and fatty acids. nih.gov For instance, increasing concentrations of fructose have been shown to trigger the conversion of pyruvate (B1213749) to acetyl-CoA, a key precursor for fatty acid synthesis. mdpi.com This suggests a direct role for fructose in promoting lipid accumulation in fat cells.

Cancer Cells: The metabolism of fructose in cancer cells is an area of active investigation. While glucose is a primary fuel for many tumors, fructose can also be utilized. acs.orgnih.gov Research has shown that cyclin D3-CDK6, a complex often upregulated in cancer, can phosphorylate and alter the activity of key glycolytic enzymes like 6-phosphofructokinase and pyruvate kinase M2. researchgate.net This can redirect glycolytic intermediates into other pathways, such as the pentose (B10789219) phosphate (B84403) pathway, which supports cancer cell survival. researchgate.net While direct studies with D-Fructose-6-13C,d2 in cancer cells are not widely detailed in the provided results, the use of other labeled fructose isotopes highlights the importance of understanding its distinct metabolic roles in cancer.

Table 1: Examples of Mammalian Cell Culture Systems in Labeled Fructose Research

Cell Type Labeled Fructose Used Key Research Finding
Rat Hepatocytes D-[6-13C]fructose Fructose is primarily phosphorylated by fructokinase. nih.gov
Human Adipocytes [U-13C6]-d-fructose Fructose stimulates anabolic processes, including glutamate and fatty acid synthesis. nih.gov
Cancer Cells Not specified Cyclin D3-CDK6 can alter glycolytic flux, redirecting intermediates to support cancer cell survival. researchgate.net

Primary cells, which are isolated directly from tissues, are considered to more closely mimic the in vivo physiological state compared to immortalized cell lines. biocompare.com The process of isolating primary cells typically involves enzymatic digestion of the tissue, often using enzymes like collagenase, followed by purification steps to obtain a suspension of single cells. biocompare.com

Co-culture systems, where two or more different cell types are grown together, offer a more complex and interactive model of tissues. For example, co-cultures of dorsal root ganglion (DRG) neurons and Schwann cells have been used to study cellular interactions in the peripheral nervous system. biorxiv.org In metabolic research, co-culture models can be used to investigate the metabolic interplay between different cell types, such as hepatocytes and cancer cells. researchgate.net The use of 13C-labeled substrates in these systems allows for the tracing of metabolic fluxes between the different cell populations. nih.gov

Three-dimensional (3D) cell culture models, including organoids and spheroids, represent a significant advancement over traditional 2D cell culture. These models allow cells to grow in a structure that more closely resembles the in vivo tissue architecture, complete with cell-cell and cell-matrix interactions. promega.ca

Organoids are self-organizing 3D structures grown from stem cells or primary tissues that can recapitulate the architecture and function of an organ. They have been developed for various tissues, including the intestine, liver, and stomach, and are used to model both normal development and disease. For instance, liver organoids are emerging as more predictive models for studying drug metabolism and hepatotoxicity. A fructose-glycerol clearing agent has even been developed for high-resolution 3D imaging of organoids. nih.gov These complex systems provide a more physiologically relevant environment to study the metabolic effects of compounds like this compound.

Primary Cell Isolations and Co-Culture Systems

Ex Vivo Tissue Perfusion and Incubation Systems

Ex vivo systems, where tissues are maintained and studied outside of the body, bridge the gap between in vitro and in vivo research. These methods preserve the tissue's 3D architecture and cellular heterogeneity, allowing for the investigation of metabolic processes in a more intact biological context. nih.gov

One common technique involves incubating thin tissue slices in a culture medium containing labeled substrates like [U-13C6]-glucose. nih.gov This approach has been used to study the metabolism of human liver tissue, providing insights into metabolic function and pathway activity. diva-portal.org After incubation, the tissue and media can be analyzed to determine the fate of the isotopic label. nih.gov This methodology allows for the direct measurement of metabolic fluxes within the tissue while eliminating the systemic influences present in a whole organism. nih.gov

In Vivo Preclinical Animal Models for Systemic Metabolic Investigation

Pulse-Chase Experiments: This technique involves introducing a "pulse" of a labeled compound, such as a 13C-labeled fructose, to a biological system for a short period. wikipedia.org This is followed by a "chase" with an excess of the same, unlabeled compound. wikipedia.org This allows researchers to track the movement and transformation of the labeled molecules through a metabolic pathway over time. wikipedia.orgpearson.com For example, 14C-pulse-chase analyses have been used to study starch turnover in developing tomato fruit. researchgate.net While the search results primarily describe the general methodology, this experimental design is applicable to tracing the fate of this compound in various systems.

Primed Constant Infusion: This method is widely used to study glucose kinetics and can be adapted for fructose. metsol.com It involves an initial priming dose (bolus) of the labeled tracer to quickly bring the tracer-to-tracee ratio to a steady state, followed by a continuous infusion of the tracer at a constant rate. diabetesjournals.orgnih.gov This technique allows for the calculation of metabolic flux rates, such as the rate of appearance and disappearance of the substrate. unil.ch For example, a primed constant infusion of [1-13C]glucose has been used in human studies to examine the effects of a low-dose fructose infusion on hepatic glycogen (B147801) synthesis. diabetesjournals.org

Surgical and Non-Surgical Approaches for Tracer Delivery and Sampling

In metabolic research utilizing this compound, the methods for introducing the tracer and collecting biological samples are critical determinants of experimental success and data quality. The choice between surgical and non-surgical techniques depends on the research question, the biological model system, and the specific metabolic pathways under investigation. researchgate.net

Surgical Approaches involve invasive procedures, often requiring anesthesia, to gain direct access to specific tissues or the circulatory system. A common surgical technique is the intravenous (IV) placement of a catheter, typically in a major blood vessel like the jugular vein. researchgate.net This method allows for precise and controlled administration of the this compound tracer, most notably through continuous infusion, which is often essential for achieving a metabolic and isotopic steady state. humankinetics.comscienceopen.com Surgical implantation of microdialysis probes is another powerful technique, enabling the continuous sampling of metabolites directly from the interstitial fluid of a target tissue, such as the brain, muscle, or adipose tissue. For sampling, surgical biopsies provide a "snapshot" of the metabolic state of a specific organ at a precise moment, which is often preserved by snap-freezing in liquid nitrogen to halt enzymatic activity and preserve metabolite integrity. researchgate.net

Non-Surgical Approaches are less invasive and are often preferred for studies where surgical stress could confound metabolic measurements or in longitudinal studies requiring repeated sampling. Oral gavage is a common non-surgical method for delivering tracers like this compound, mimicking the natural route of dietary fructose absorption. researchgate.net Intraperitoneal (IP) injections are another option, allowing for rapid absorption of the tracer into the portal circulation. researchgate.net For sampling, non-surgical methods are typically limited to the collection of blood from peripheral vessels (e.g., tail vein in rodents), urine, and feces. embopress.org While less invasive, these methods may introduce variability; for instance, the rate of gastric emptying can affect the appearance of an orally administered tracer in the circulation.

The following table provides a comparative overview of these approaches in the context of this compound research.

ApproachMethodPrimary UseAdvantagesDisadvantages
Surgical Intravenous (IV) CatheterizationDelivery & SamplingPrecise control over infusion rate; enables steady-state studies. humankinetics.comscienceopen.com Direct access to central circulation.Invasive; requires anesthesia and recovery; potential for inflammation and stress response affecting metabolism. researchgate.net
Tissue BiopsySamplingProvides specific metabolic data from a target organ. researchgate.netInvasive; typically a terminal procedure; provides only a single time-point.
Non-Surgical Oral GavageDeliveryMimics dietary intake; less stressful than surgery. researchgate.netVariable absorption rates; difficult to achieve steady-state kinetics. humankinetics.com
Blood Draw (e.g., tail vein)SamplingMinimally invasive; allows for repeated sampling over time. embopress.orgProvides systemic (whole-body) data rather than organ-specific information; may not reflect intracellular metabolism.

Considerations for Maintaining Isotopic and Metabolic Steady State

A fundamental requirement for many stable isotope tracer studies, including those with this compound, is achieving a state of metabolic and isotopic equilibrium. nih.govresearchgate.net

Metabolic steady state implies that the concentrations of metabolites within a system are constant over time. nih.govscispace.com This condition suggests that the rates of all metabolic reactions are balanced.

Isotopic steady state (or isotopic equilibrium) is reached when the isotopic enrichment of a metabolite remains constant over time. nih.gov This indicates that the rate at which the labeled tracer enters a metabolic pool is balanced by the rate at which the labeled and unlabeled forms leave the pool. Reaching this state is crucial for accurately calculating metabolic fluxes using simple algebraic equations, as it allows researchers to assume that the enrichment of a precursor pool is stable during the measurement period. scienceopen.com

Achieving a steady state typically involves a primed, continuous infusion of the tracer. humankinetics.comscienceopen.com A larger initial dose, known as a priming or bolus dose, is administered to rapidly bring the tracer enrichment in the plasma pool close to the target equilibrium level. humankinetics.com This is immediately followed by a continuous, lower-dose infusion to maintain that level by replacing the tracer that is being consumed by metabolic processes. humankinetics.comscienceopen.com The duration of the infusion required to reach steady state varies depending on the pathway of interest and the turnover rate of the metabolites being studied. frontiersin.org For example, key metabolic pathways in an ex vivo perfused heart can reach a steady state within 10-20 minutes, whereas in vivo labeling may take longer. frontiersin.org

However, achieving a true steady state can be challenging, particularly in dynamic physiological situations like the postprandial state following a meal. humankinetics.com In such non-steady-state conditions, the rate of appearance of glucose and other metabolites changes rapidly, violating the core assumptions of steady-state models. scienceopen.com For these scenarios, more complex experimental designs and mathematical models, such as dynamic metabolic flux analysis (DMFA), are required to interpret the data accurately. nih.gov

The table below summarizes key assumptions for steady-state tracer experiments.

AssumptionDescriptionImplication for this compound Studies
Constant Metabolite PoolsThe concentrations of the tracee (unlabeled fructose) and its downstream metabolites are not changing during the measurement period. researchgate.netAllows changes in isotopic enrichment to be attributed to metabolic flux rather than changes in pool size.
Constant Isotopic EnrichmentThe ratio of the tracer (this compound) to the tracee in the sampled pool (e.g., plasma) is stable. scienceopen.comnih.govThis is the definition of isotopic steady state, which simplifies the calculation of production and utilization rates. scienceopen.com
Rapid Tracer MixingThe infused tracer mixes rapidly and uniformly with the endogenous metabolite pool being sampled. researchgate.netEnsures that the enrichment measured in plasma accurately reflects the enrichment of the precursor pool for tissue metabolism.
No Tracer RecyclingThe labeled atoms, once metabolized, do not re-enter the precursor pool in a significant amount during the study period.Tracer recycling can artificially dilute the precursor enrichment, leading to an underestimation of metabolic fluxes. researchgate.net

Strategies for Data Interpretation in Complex Biological Systems

Interpreting data from this compound tracer studies in complex biological systems is a significant challenge due to the interconnectedness of metabolic pathways and inter-organ metabolism. researchgate.netembopress.org Raw mass spectrometry data, which provides the mass isotopomer distribution (MID) for various metabolites, must be translated into meaningful biological insights. mit.edu

A primary strategy is Metabolic Flux Analysis (MFA) , a computational method used to quantify the rates (fluxes) of reactions in a metabolic network. embopress.orgmit.edu 13C-MFA uses the measured MIDs of key intracellular metabolites, along with a known metabolic network model and measured extracellular fluxes (e.g., nutrient uptake rates), to calculate the absolute or relative activity of enzymes. nih.govmit.edu For example, by tracking the 13C label from this compound as it is metabolized to intermediates like pyruvate and glutamate, MFA can help determine the relative activity of pathways such as glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.gov

Interpreting mass isotopomer distributions (MIDs) directly is also a powerful approach. The pattern of 13C incorporation into downstream metabolites provides qualitative and semi-quantitative information about pathway engagement. For instance:

The conversion of fructose to pyruvate via glycolysis and subsequent entry into the TCA cycle can be monitored by measuring the isotopomers of TCA cycle intermediates like citrate (B86180) and glutamate. nih.gov

The appearance of specific labeled fragments can distinguish between different metabolic routes. For example, the pattern of 13C in glutamate can differentiate whether pyruvate entered the TCA cycle via pyruvate dehydrogenase (an oxidative pathway) or pyruvate carboxylase (an anaplerotic pathway). nih.govnih.gov

However, several factors complicate interpretation:

Inter-organ Metabolism: The infused tracer can be metabolized by multiple organs. For example, fructose metabolized in the liver can be released into the circulation as labeled glucose or lactate (B86563), which can then be taken up and used by other tissues like the brain or muscle. humankinetics.comembopress.org This "scrambling" of the label complicates the analysis of metabolism within a specific target tissue.

Pathway Reversibility: Many metabolic reactions are reversible, which can lead to the exchange of labeled atoms without a net conversion of substrate to product, complicating flux calculations. researchgate.net

Incomplete Knowledge: Our understanding of metabolic networks is not always complete, and unexpected labeling patterns can point to novel metabolic activities. acs.org

The following table outlines common analytical strategies for interpreting stable isotope tracer data.

Interpretation StrategyDescriptionInformation YieldedExample Application with this compound
Absolute EnrichmentMeasures the overall percentage of a metabolite pool that is labeled with the isotope. embopress.orgTotal contribution of the tracer to a specific metabolite pool.Determining the total contribution of fructose to the circulating lactate pool.
Mass Isotopomer Distribution (MID) AnalysisAnalyzes the relative abundance of different isotopologues (e.g., M+1, M+2, etc.) of a single metabolite. mit.eduQualitative and semi-quantitative information about the activity of specific metabolic pathways. frontiersin.orgTracking the 13C from fructose into glutamate to assess TCA cycle activity and anaplerotic pathways. nih.gov
Metabolic Flux Analysis (MFA)A computational modeling technique that integrates MIDs and other physiological data to calculate reaction rates. embopress.orgmit.eduQuantitative intracellular reaction rates (fluxes) and a systems-level view of metabolism. nih.govQuantifying the flux through glycolysis versus the pentose phosphate pathway from a fructose precursor.
Flux Ratio Analysis (METAFoRA)Uses algebraic equations to determine ratios of fluxes at key metabolic branch points without requiring a full network model. nih.govRelative activity of converging or branching pathways.Determining the ratio of fructose-derived carbon entering the TCA cycle versus being used for fatty acid synthesis. nih.gov

Computational Modeling and Data Integration for D Fructose 6 13c,d2 Studies

Development of Metabolic Network Models for Flux Estimation

Metabolic network models are essential for quantifying intracellular fluxes through 13C-Metabolic Flux Analysis (13C-MFA). mdpi.comsci-hub.se These models consist of a set of biochemical reactions that represent the metabolic pathways of interest. nih.gov The scope and complexity of the model are critical decisions and depend on the specific research questions, the choice of isotopic tracers, and the available measurement data. nih.gov

Stoichiometric models form the foundation of flux analysis. embopress.org They are based on the principle of mass conservation, stating that for each metabolite in the network, the rate of its production must equal the rate of its consumption at metabolic steady-state. frontiersin.org This principle is mathematically represented as a system of linear equations, where the fluxes are the unknown variables.

Constraint-based methods, such as Flux Balance Analysis (FBA), use these stoichiometric models to predict metabolic flux distributions. frontiersin.orgnih.gov FBA defines a solution space of all possible flux distributions that are consistent with the stoichiometric constraints. frontiersin.org To arrive at a single solution, an objective function, such as the maximization of biomass production, is typically employed. frontiersin.org

When using D-Fructose-6-13C,d2, the labeling patterns of downstream metabolites provide additional constraints that significantly narrow the feasible solution space. nih.gov These constraints are derived from the known atom transitions in the biochemical reactions within the network. nih.gov By measuring the mass isotopomer distributions (MIDs) of key metabolites, researchers can infer the relative contributions of different pathways to the production of those metabolites. embopress.org

Table 1: Key Components of a Stoichiometric Model for 13C-MFA

ComponentDescriptionRelevance to this compound Studies
Metabolites The chemical species involved in the metabolic network.Includes this compound and its downstream metabolic products (e.g., fructose-1,6-bisphosphate, pyruvate (B1213749), lactate). biorxiv.org
Reactions The biochemical transformations that connect the metabolites.Defines the pathways through which the 13C and deuterium (B1214612) labels from this compound are distributed. nih.gov
Stoichiometry The quantitative relationship between reactants and products in each reaction.Forms the basis of the mass balance equations that constrain the possible flux values. frontiersin.org
Atom Transitions The mapping of atoms from substrates to products for each reaction.Crucial for simulating the propagation of the isotopic label from this compound through the network. nih.gov
Constraints Boundaries placed on reaction fluxes, including uptake and secretion rates.Incorporates experimental measurements to refine the flux predictions. frontiersin.org

While stoichiometric models are powerful for analyzing systems at a steady state, cellular metabolism is often dynamic. cam.ac.ukresearchgate.net Kinetic models extend the stoichiometric framework by incorporating reaction rates as functions of metabolite concentrations, enzyme kinetics, and regulatory interactions. embopress.org This allows for the analysis of metabolic fluxes under non-steady-state conditions, a field known as dynamic metabolic flux analysis (DMFA). cam.ac.ukrsc.org

Time-resolved metabolomics, where the isotopic labeling of metabolites is measured at multiple time points after the introduction of a tracer like this compound, provides the data needed for kinetic modeling. plos.orgnih.gov These dynamic labeling data capture the transient behavior of the metabolic system as it responds to perturbations or changes in conditions. cam.ac.uk

Developing kinetic models is challenging due to the need for a large amount of data to determine the kinetic parameters. embopress.org However, they offer a more detailed and accurate representation of metabolic regulation and dynamics. nih.gov For instance, a kinetic trans-omic analysis of insulin-stimulated adipocytes used time-resolved metabolomic data from 13C-labeled glucose to estimate dynamic changes in metabolic fluxes and identify key regulatory mechanisms. nih.gov

Stoichiometric Models and Constraint-Based Flux Analysis

Algorithms and Software Tools for 13C-Metabolic Flux Calculations (e.g., INCA, Metran)

The calculation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized software. mdpi.comnih.gov These software packages implement algorithms to solve the complex system of equations that describe the flow of isotopes through the metabolic network and find the best fit between the simulated and measured labeling patterns. nih.gov

Several software tools are available for 13C-MFA, each with its own features and underlying algorithms. mdpi.com Two commonly used tools are INCA (Isotopomer Network Compartmental Analysis) and Metran. mdpi.comnih.gov These programs utilize the elementary metabolite unit (EMU) framework, which significantly improves the computational efficiency of simulating isotopomer labeling patterns. sci-hub.se

Table 2: Comparison of 13C-MFA Software Tools

SoftwareKey FeaturesAvailability
INCA User-friendly graphical interface, supports both steady-state and non-stationary MFA, includes statistical analysis features. mdpi.comnih.govAvailable for academic use.
Metran A freely available tool that works in conjunction with MATLAB, allows for the calculation of Mass Isotopomer Distributions (MIDs) for 13C-MFA. rsc.orgFree for academic and educational use. rsc.org
13CFLUX2 Advanced features including efficient EMU simulation algorithms and support for various analytical techniques (e.g., LC-MS/MS, 13C-NMR). rsc.orgCommercial, with academic licenses available.
OpenFLUX2 Open-source software for modeling, simulation, and flux estimation in 13C-MFA. mdpi.comOpen-source.

These tools typically take a user-defined metabolic network model, experimental measurements of isotopic labeling, and extracellular exchange rates as input. nih.gov The output includes the estimated metabolic fluxes, confidence intervals for each flux, and a statistical analysis of the goodness-of-fit. nih.govresearchgate.net

Integration of Multi-Omics Data with Labeled Fructose (B13574) Tracer Data

To gain a more comprehensive understanding of metabolic regulation, data from 13C-MFA using tracers like this compound can be integrated with other "omics" data sets. frontiersin.orgub.edu This multi-omics approach provides a systems-level view of how cellular processes are coordinated. researchgate.net

Integrating flux data with other omics layers can provide a more complete picture of cellular function. embopress.orgresearchgate.net

Transcriptomics , the study of the complete set of RNA transcripts, can reveal changes in gene expression that may underlie observed changes in metabolic fluxes.

Proteomics , the large-scale study of proteins, can provide information on the abundance of enzymes that catalyze the reactions in the metabolic network.

Metabolomics , the systematic identification and quantification of the complete set of metabolites, provides a snapshot of the metabolic state of the cell.

By combining these datasets, researchers can move beyond a simple description of metabolic fluxes to a more mechanistic understanding of how these fluxes are regulated. For example, a change in a particular metabolic flux might be correlated with an increase in the expression of the gene encoding the corresponding enzyme (transcriptomics) and a higher abundance of that enzyme (proteomics). A study on Holm oak, for instance, utilized a multi-omics approach to reconstruct its metabolic network, integrating transcriptomics, proteomics, and metabolomics data. frontiersin.org

Sensitivity Analysis and Uncertainty Quantification in Flux Estimation

A crucial aspect of 13C-MFA is to assess the reliability of the estimated fluxes. d-nb.info Sensitivity analysis and uncertainty quantification are statistical methods used to determine how sensitive the calculated fluxes are to small changes in the experimental data and to quantify the confidence in the estimated flux values. d-nb.infofrontiersin.org

Sensitivity analysis helps to identify which measurements have the most significant impact on the calculated fluxes. frontiersin.org This information can be valuable for designing future experiments to improve the precision of flux estimates. d-nb.info For example, a sensitivity analysis might reveal that the flux through a particular pathway is highly sensitive to the labeling pattern of a specific metabolite, indicating that more precise measurement of this metabolite's isotopomers would be beneficial.

Uncertainty quantification provides confidence intervals for the estimated fluxes. researchgate.net These intervals represent the range within which the true flux value is likely to lie. A narrow confidence interval indicates a high degree of confidence in the estimated flux, while a wide interval suggests that the flux is not well-determined by the available data. frontiersin.org Methods like parameter continuation and profile likelihood are used to calculate these confidence intervals. researchgate.netnih.gov The uncertainty in flux estimations is influenced by various factors, including the structure of the metabolic model, the choice of isotopic tracer, and the precision of the experimental measurements. d-nb.infoplos.org

Q & A

Q. What are the key considerations for synthesizing and characterizing D-Fructose-6-¹³C,d₂ to ensure isotopic and chemical purity?

Methodological Answer: Synthesis involves substituting carbon-6 with ¹³C and incorporating deuterium (d₂) via controlled enzymatic or chemical deuteration. Characterization requires isotopic purity validation using nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR for carbon labeling) and mass spectrometry (MS) for deuterium incorporation. High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors ensures chemical purity (>95%) .

Q. How can D-Fructose-6-¹³C,d₂ be utilized as a tracer in metabolic pathway studies?

Methodological Answer: The compound serves as a stable isotope tracer to track fructose metabolism in glycolysis or the pentose phosphate pathway. Isotope-ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) quantifies ¹³C and deuterium enrichment in metabolites (e.g., glucose-6-phosphate or pyruvate). Experimental design should include time-course sampling and control experiments with unlabeled fructose to establish baseline isotopic distribution .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution effects when using D-Fructose-6-¹³C,d₂ in complex biological systems?

Methodological Answer: Isotopic dilution occurs due to endogenous unlabeled fructose pools. To address this, pre-equilibrate cell cultures or model organisms with ¹³C-depleted media before introducing the tracer. Use kinetic modeling (e.g., metabolic flux analysis, MFA) to correct for dilution effects. Parallel experiments with uniformly labeled ¹³C-fructose (e.g., D-Fructose-¹³C₆) can validate flux consistency .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of metabolic flux data with D-Fructose-6-¹³C,d₂?

Methodological Answer: Deuterium substitution at specific positions may slow enzymatic reactions (e.g., isomerization by phosphoglucose isomerase). Control experiments comparing ¹³C-only vs. ¹³C,d₂-labeled fructose isolate KIEs. Use computational tools like density functional theory (DFT) to predict KIEs and validate with in vitro enzyme assays. Adjust flux models to account for rate discrepancies .

Q. What are the challenges in distinguishing fructose-6-phosphate (F6P) intermediates derived from D-Fructose-6-¹³C,d₂ versus other hexose sources in vivo?

Methodological Answer: Co-occurring pathways (e.g., gluconeogenesis) introduce unlabeled F6P. Employ tandem MS (MS/MS) to resolve positional ¹³C labeling in F6P. Combine with genetic knockouts (e.g., fructose transporter-deficient models) to isolate fructose-specific contributions. Time-resolved isotopic labeling and compartmental modeling further clarify pathway contributions .

Q. How can researchers resolve contradictory data from D-Fructose-6-¹³C,d₂ tracer studies in heterogeneous tissue samples?

Methodological Answer: Tissue heterogeneity (e.g., liver vs. muscle) may cause conflicting isotopic enrichment patterns. Use spatially resolved techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) or single-cell metabolomics. Cross-validate with bulk LC-MS data and apply statistical clustering (e.g., PCA) to identify tissue-specific metabolic signatures .

Methodological Optimization Questions

Q. What protocols optimize LC-MS sensitivity for detecting low-abundance metabolites labeled with D-Fructose-6-¹³C,d₂?

Methodological Answer: Enhance sensitivity using hydrophilic interaction liquid chromatography (HILIC) for polar metabolites and stable isotope-coded derivatization (e.g., dansyl chloride with d₀/d₆ tags). Optimize MS parameters: reduce in-source fragmentation, use high-resolution orbitrap detectors, and implement parallel reaction monitoring (PRM) for targeted quantification .

Q. How should researchers design controls to validate the specificity of D-Fructose-6-¹³C,d₂ in isotope-assisted nuclear Overhauser effect (NOE) NMR studies?

Methodological Answer: Include unlabeled fructose and ¹³C,d₂-labeled analogs (e.g., D-Fructose-1-¹³C,d₂) to distinguish NOE signals specific to carbon-6. Use 2D NOESY or ROESY experiments with selective ¹³C decoupling. Validate assignments with synthetic standards and molecular dynamics simulations .

Data Analysis & Interpretation

Q. What statistical approaches address variability in metabolic flux data from D-Fructose-6-¹³C,d₂ experiments?

Methodological Answer: Apply Monte Carlo simulations to propagate measurement uncertainties into flux estimates. Use bootstrapping to generate confidence intervals for flux ratios. Bayesian frameworks (e.g., Markov chain Monte Carlo, MCMC) integrate prior knowledge (e.g., enzyme kinetics) to refine posterior flux distributions .

Q. How can machine learning (ML) enhance the interpretation of complex isotopic labeling patterns from D-Fructose-6-¹³C,d₂ studies?

Methodological Answer: Train ML models (e.g., random forests or neural networks) on simulated labeling datasets to predict flux states. Feature selection should include isotopic enrichment ratios, time-course data, and pathway topology. Validate models with independent experimental datasets and benchmark against traditional MFA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.